2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide
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Overview
Description
2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound features a pyridine ring substituted with chlorine and fluorine atoms, and a carboxamide group attached to a chlorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with 3-fluoropyridine, nitration is performed to introduce a nitro group at the 4-position. This is followed by reduction to convert the nitro group to an amino group.
Acylation: The amino group is then acylated with 2-chloro-4-chlorobenzoyl chloride to form the corresponding amide.
Chlorination: Finally, the compound undergoes chlorination to introduce the chlorine atom at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and high-efficiency purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Hydrolysis: Formation of 3-fluoropyridine-4-carboxylic acid and 3-chlorobenzylamine.
Scientific Research Applications
2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide
- 2-chloro-N-[(4-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide
- 2-chloro-N-[(3-chlorophenyl)methyl]-4-fluoropyridine-4-carboxamide
Uniqueness
2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups (chlorine and fluorine) on the pyridine ring enhances its stability and reactivity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-9-3-1-2-8(6-9)7-18-13(19)10-4-5-17-12(15)11(10)16/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXOZOMLRPIWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C(=NC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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